molecular formula C13H11BBrNO3 B1519824 (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid CAS No. 874287-99-7

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1519824
CAS RN: 874287-99-7
M. Wt: 319.95 g/mol
InChI Key: FBTLHSKBTDKVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 874287-99-7 . It has a molecular weight of 319.95 and its IUPAC name is 4-[(4-bromoanilino)carbonyl]phenylboronic acid . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 319.95 g/mol . The melting point is between 268 and 275 °C .

Scientific Research Applications

Drug Design and Delivery

Boronic acids and their esters, including N-4-Bromophenyl 4-boronobenzamide , are considered for the design of new drugs and drug delivery devices . They can act as boron-carriers suitable for neutron capture therapy, a targeted form of cancer treatment.

Chromatography and Mass Spectrometry

This compound can be used in chromatography or mass spectrometry applications to enhance the efficiency and effectiveness of the process . It can serve as a standard or a reagent in the measurement and manipulation of samples.

Kinetic Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH can be studied using derivatives like N-4-Bromophenyl 4-boronobenzamide . The kinetics of these reactions are crucial for understanding the stability and reactivity of boronic acid derivatives in biological systems.

Palladium-Catalyzed Reactions

N-4-Bromophenyl 4-boronobenzamide: can be used in various palladium-catalyzed reactions, such as intramolecular amination and direct arylation . These reactions are essential for constructing complex molecular architectures in pharmaceuticals and materials science.

Neutron Capture Therapy

As a boron-carrier, N-4-Bromophenyl 4-boronobenzamide has potential applications in neutron capture therapy for cancer treatment . The boron atoms in the compound can capture neutrons and undergo nuclear reactions that destroy cancer cells selectively.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to potential skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTLHSKBTDKVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657059
Record name {4-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

CAS RN

874287-99-7
Record name {4-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.